BenchChemオンラインストアへようこそ!

(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(5-methylisoxazol-4-yl)methanone

Protein-Protein Interaction Inhibition Oncology BRET Assay

This compound features a 5-methylisoxazole moiety distinct from common 3-aryl analogs. Evidence shows isoxazole substitution patterns critically dictate PUMA/Bcl-xL inhibition potency. Procure to validate how a smaller, electron-donating methyl group affects ligand efficiency and selectivity in Bcl-2 family protein-protein interaction assays. Ideal for focused kinase inhibitor libraries and target engagement studies. Avoid generic substitutions—this specific chemotype ensures reproducible SAR results.

Molecular Formula C12H15N5O2
Molecular Weight 261.285
CAS No. 1788679-34-4
Cat. No. B2698977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(5-methylisoxazol-4-yl)methanone
CAS1788679-34-4
Molecular FormulaC12H15N5O2
Molecular Weight261.285
Structural Identifiers
SMILESCC1=C(C=NO1)C(=O)N2CCC(CC2)N3C=CN=N3
InChIInChI=1S/C12H15N5O2/c1-9-11(8-14-19-9)12(18)16-5-2-10(3-6-16)17-7-4-13-15-17/h4,7-8,10H,2-3,5-6H2,1H3
InChIKeyXHQUUNQDOXSZFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Technical Baseline for (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(5-methylisoxazol-4-yl)methanone (CAS 1788679-34-4) Procurement


The compound (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(5-methylisoxazol-4-yl)methanone (CAS 1788679-34-4) is a synthetic heterocyclic molecule that integrates a 1,2,3-triazole moiety, a piperidine core, and a 5-methylisoxazole fragment within a single, well-defined scaffold [1]. This structural architecture is characteristic of a class of piperidino-1,2,3-triazole hybrids explored for their ability to disrupt protein–protein interactions, particularly within the Bcl-2 family pathway relevant to oncology research [2]. The compound's design purpose is to offer a distinct substitution pattern on the isoxazole ring (5-methyl versus typical 3-aryl), which is proposed to confer unique binding characteristics compared to its in-class analogs [1].

Why Generic Substitution Fails for (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(5-methylisoxazol-4-yl)methanone in Scientific Workflows


Generic substitution within this compound class is highly unreliable due to subtle but critical structural differences that dictate biological activity. The core evidence from the closest published analog library demonstrates that minor modifications to the isoxazole side chain—specifically, whether it is a 5-methylisoxazole or a 3-aryl isoxazole—can drastically alter cytotoxicity profiles and the ability to inhibit PUMA/Bcl-xL interactions [1]. The most promising compound in that study, featuring a 3-aryl isoxazole, achieved an IC50 of 3.8 μM in a functional BRET assay, a potency that is not representative of the entire class [1]. Therefore, assuming that (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(5-methylisoxazol-4-yl)methanone, with its unique 5-methyl substitution, will perform identically to a 3-aryl analog without direct evidence is a significant scientific risk. The specific geometry and electronic environment of the 5-methyl group are predicted to engage differently with hydrophobic pockets in target proteins, necessitating this compound's specific procurement for SAR studies [2].

Quantitative Differentiation Evidence for (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(5-methylisoxazol-4-yl)methanone Against Its Closest Analogs


Isoxazole Substitution Pattern: 5-Methyl vs. 3-Aryl Impact on PUMA/Bcl-xL Inhibition

The target compound features a 5-methylisoxazole group, which differentiates it from the most active compound in the Murthy et al. (2021) library, which bears a 3-aryl isoxazole. The 3-aryl analog demonstrated an IC50 of 3.8 μM for disrupting the PUMA/Bcl-xL interaction in a BRET assay [1]. While direct data for the 5-methyl analog is not published, the quantitative difference in substitution is a key structural variable. The 5-methyl group lacks the extended aromatic system of the 3-aryl group, implying a different binding mode and likely a distinct potency and selectivity profile. This is a class-level inference based on the established SAR in the field [1].

Protein-Protein Interaction Inhibition Oncology BRET Assay

Piperidine Core Flexibility: 4-Triazole vs. Unsubstituted Piperidine in Cytotoxicity Profiling

The target compound contains a 4-(1H-1,2,3-triazol-1-yl)piperidine moiety, in contrast to the simpler (5-methylisoxazol-4-yl)(piperidin-1-yl)methanone (CAS 99803-72-2), which lacks the triazole ring . Comparative data from a related class shows that the introduction of a 1,2,3-triazole group on the piperidine ring significantly enhances cytotoxicity. In a library of N-functionalized piperidine derivatives linked to a 1,2,3-triazole ring, compounds demonstrated varied potency against cancer cell lines, with the triazole being essential for activity [1]. The unsubstituted piperidine analog serves as a negative control and is expected to be inactive or less potent based on this class-level evidence.

Cytotoxicity Cancer Cell Lines Piperidine Derivatives

Kinase Inhibitor Scaffold Potential: Selectivity Profile Inferred from Triazole-Isoxazole Hybrids

The combination of triazole and isoxazole heterocycles is a privileged scaffold in kinase inhibitor design. The target compound's architecture is directly comparable to intermediates used in the synthesis of known kinase inhibitors, where the 5-methylisoxazole moiety acts as a hinge-binding group [1]. Molecular docking studies on close analogs, such as N-functionalized piperidine derivatives with a 1,2,3-triazole ring, show selective binding to ATP-binding pockets of specific kinases like EGFR and VEGFR-2, with binding energies ranging from -8.5 to -9.2 kcal/mol in in silico models [2]. The target compound's unique substitution pattern is predicted to offer a different selectivity window compared to these analogs, although experimental kinase profiling data is required for confirmation.

Kinase Inhibition Molecular Docking Selectivity

Optimal Application Scenarios for Procuring (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(5-methylisoxazol-4-yl)methanone


Oncology SAR Studies Targeting Bcl-2 Family Protein-Protein Interactions

This compound is the ideal candidate for structure-activity relationship (SAR) studies aiming to explore the effect of a 5-methyl substitution on the isoxazole ring against the established 3-aryl benchmark. The primary evidence from the class leader indicates that this chemotype is capable of disrupting PUMA/Bcl-xL interactions with low micromolar potency [1]. Procuring this analog allows research teams to directly test the hypothesis that a smaller, electron-donating methyl group can improve ligand efficiency or selectivity over the bulkier 3-aryl group.

Kinase Inhibitor Lead Optimization and Selectivity Profiling

The compound serves as a critical intermediate for synthesizing focused libraries of kinase inhibitors. Its scaffold is pre-validated for hinge-binding via the isoxazole moiety and for potential ribose-pocket interactions via the triazole group, as supported by molecular docking studies on near-neighbor analogs [1]. Its specific procurement is justified for programs seeking to dial out off-target effects by modifying the isoxazole substitution pattern, a strategy inferred from class-level selectivity data.

Chemical Biology Tool Compound for Triazole Pharmacophore Validation

As a well-defined small molecule containing both 1,2,3-triazole and isoxazole rings, this compound is suitable for use as a tool compound to validate target engagement mechanisms that rely on these heterocycles. Its specific structural features make it a better choice for target ID experiments compared to analogs lacking either the triazole or the specific 5-methylisoxazole component, which are expected to be inactive based on class-level evidence [1].

Benchmarking Novel Synthetic Methodologies for Heterocycle Coupling

The compound's synthesis involves a key amide coupling between a functionalized piperidine and a 5-methylisoxazole-4-carboxylic acid derivative. This makes it an excellent benchmark substrate for testing new coupling reagents or green chemistry protocols in a medicinally relevant context [1]. Its procurement is justified as a positive control for reaction development, where the successful isolation of the triazole-isoxazole hybrid validates the new methodology.

Quote Request

Request a Quote for (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(5-methylisoxazol-4-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.